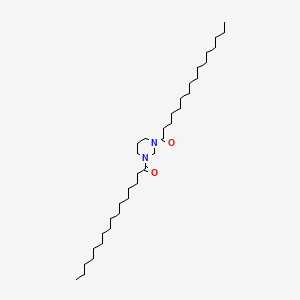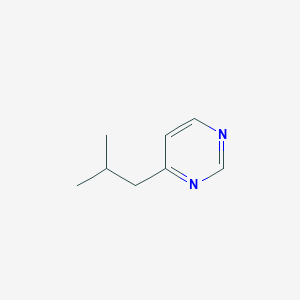
(S)-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol is a chiral compound belonging to the class of indolizidine alkaloids. This compound features a tetrahydroindolizine ring system with a methanol group attached at the 8th position. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol typically involves the following steps:
Formation of the Indolizidine Ring: The indolizidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Methanol Group: The methanol group can be introduced via a reduction reaction, where a carbonyl group (e.g., an aldehyde or ketone) is reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The (S)-enantiomer can be obtained through chiral resolution techniques, such as using chiral catalysts or chiral chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired enantiomer.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a carbonyl group (e.g., aldehyde or ketone) using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form various derivatives, such as converting the hydroxyl group to an alkyl group using reagents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tosyl chloride, thionyl chloride.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alkyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
類似化合物との比較
®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol: The enantiomer of the (S)-compound, differing in the spatial arrangement of atoms.
Indolizidine Alkaloids: A class of compounds with similar ring structures but different substituents.
Uniqueness:
Chirality: The (S)-configuration imparts specific stereochemical properties that can influence the compound’s biological activity and interactions.
Functional Group: The presence of the methanol group at the 8th position provides unique reactivity and potential for derivatization.
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
[(8S)-5,6,7,8-tetrahydroindolizin-8-yl]methanol |
InChI |
InChI=1S/C9H13NO/c11-7-8-3-1-5-10-6-2-4-9(8)10/h2,4,6,8,11H,1,3,5,7H2/t8-/m1/s1 |
InChIキー |
PMVOVUZLKIKWDX-MRVPVSSYSA-N |
異性体SMILES |
C1C[C@@H](C2=CC=CN2C1)CO |
正規SMILES |
C1CC(C2=CC=CN2C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


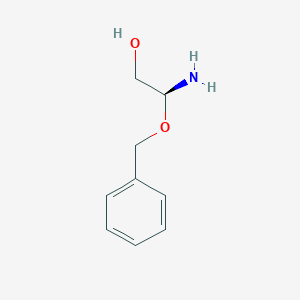
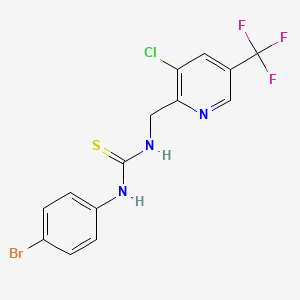
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13106958.png)
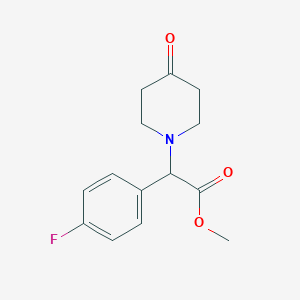
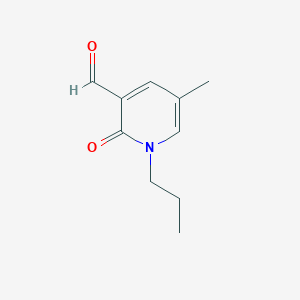
![4-Chloro-5-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13106983.png)

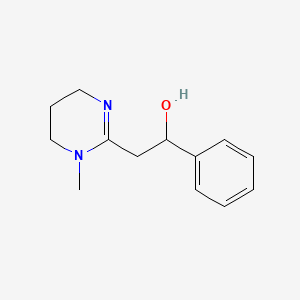
![8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13106997.png)

